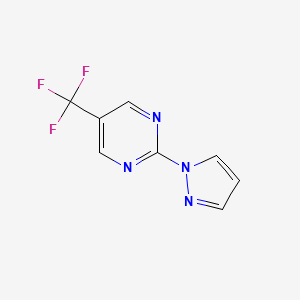

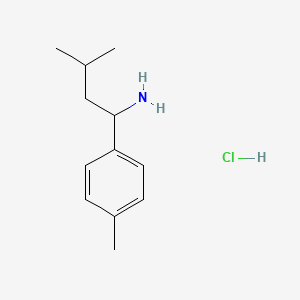

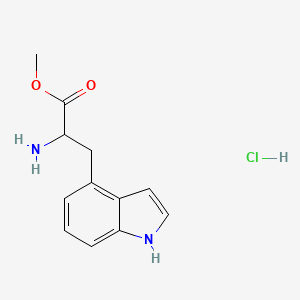

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates” involves cyclopropanization reaction, obtaining the compound of formula II into acid amides, Hofmann degradation, and then type I compound is obtained into salt with D mandelic acids .Molecular Structure Analysis

The molecular structure of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclopropanization, conversion of compounds into acid amides, Hofmann degradation, and formation of salts with D mandelic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” and “1-(3,4-Difluorophenyl)ethanamine hydrochloride (1:1)” have been reported . These compounds share a common difluorophenyl group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of β-Aminoketones : The Mannich reaction is a notable method for synthesizing β-Aminoketones, an important class of compounds in organic synthesis. For instance, 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides were synthesized using this reaction, highlighting the versatility of secondary amine hydrochlorides in synthetic chemistry (Makarova, Moiseev, & Zemtsova, 2002).

Formation of NHN+ Homoconjugated Cation : Research on the formation of homoconjugated NHN+ cations via hydrogen bonding in complexes formed between aromatic NH and OH proton donors and aliphatic amines has been conducted. This demonstrates the potential for forming complex ionic structures in chemical synthesis (Castaneda, Denisov, & Schreiber, 2001).

Synthesis of Novel Compounds : The synthesis of new chemical entities, like 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, demonstrates the ongoing exploration and creation of novel compounds in organic chemistry. These advancements offer new possibilities for application in various scientific fields (Cheng Chuan, 2011).

Applications in Pharmaceuticals and Medicine

Development of Pharmacologically Active Substances : The synthesis of 3,4-disubstituted 4-aminobutanoic acids has been pursued due to their significant pharmacological activity. These substances are of interest in medical research for potential therapeutic applications (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Synthesis of Fluorinated Amino Acids : Research into the synthesis of fluorinated amino acids, like 3-fluoro-1-aminoadamantane and its derivatives, is an important area in medicinal chemistry. These compounds have potential therapeutic applications and can be used in the development of new drugs (Anderson, Burks, & Harruna, 1988).

Monoamine Reuptake Inhibitors : The preparation and evaluation of enantiomerically pure arylalkylamines for their binding affinities to monoamine transporters in the brain highlight the potential of these compounds in developing new treatments for neurological disorders (Manning, Sexton, Childers, & Davies, 2009).

Other Relevant Research

Optical Detection of Amines : The development of chemosensitive chlorophyll derivatives for optical detection of various amines illustrates the potential of these compounds in analytical chemistry and biosensing applications (Tamiaki, Azuma, Kinoshita, Monobe, Miyatake, & Sasaki, 2013).

Catalytic Synthesis : The asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization is a significant advancement in catalysis and organic synthesis, demonstrating the potential for creating chiral compounds (Wangweerawong, Bergman, & Ellman, 2014).

Safety and Hazards

The safety data sheet for a similar compound, “3,5-Difluorophenyl isocyanate”, indicates that it is flammable, toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It is noted that a similar compound, 1-(3,4-difluorophenyl)-3-nitropropan-1-one, is an intermediate in the synthesis of the platelet inhibiting drug ticagrelor . Ticagrelor is known to be a P2Y12 platelet inhibitor

Mode of Action

If we consider its potential relation to ticagrelor, we can infer that it might prevent platelet aggregation by blocking the p2y12 receptor on the platelet surface, thereby inhibiting the activation of the gpiib/iiia receptor complex and reducing platelet aggregation

Biochemical Pathways

If it is indeed related to ticagrelor, it may affect the adp-induced platelet activation pathway by blocking the p2y12 receptor . This would prevent the activation of the GPIIb/IIIa receptor complex, thereby inhibiting platelet aggregation.

Result of Action

If it is indeed related to ticagrelor, it may result in reduced platelet aggregation, which could prevent thrombus formation and reduce the risk of cardiovascular events .

Análisis Bioquímico

Biochemical Properties

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in redox reactions, potentially altering their catalytic efficiency . The nature of these interactions often involves the binding of the difluorophenyl group to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These effects can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism . These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental design .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At high doses, the compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of specific metabolites . These effects on metabolic pathways can have significant implications for cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its interactions with other biomolecules, leading to its accumulation in certain tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as its interactions with biomolecules are often compartment-specific . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical and cellular effects .

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8;/h3-4,6-7,11H,5,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDNAFRTKQWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

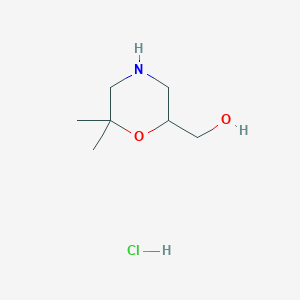

![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)